![molecular formula C17H20N2O2 B5662555 6,7-dimethoxy-2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5662555.png)
6,7-dimethoxy-2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
Synthesis Analysis
The synthesis of 6,7-dimethoxy-2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline and related compounds has been explored through different synthetic routes. One study describes the synthesis of a series of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, designed based on structure-active relationship information already acquired for this class of compounds. These compounds have shown significant anticonvulsant activity, indicating their potential in treating epilepsy (Gitto et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through various techniques, including X-ray diffractometric analysis. For instance, the resolution and absolute stereochemistry of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline have been determined, providing insights into the enantiomeric forms and their biological activities (Mondeshka et al., 1992).
Chemical Reactions and Properties
Various chemical reactions involving 6,7-dimethoxy-2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline have been studied to understand its reactivity and to develop derivatives with enhanced properties. For example, the deconstruction of the 6,7-dimethoxytetrahydroisoquinoline moiety has been explored to separate P-glycoprotein (P-gp) activity from σ2 receptor affinity in mixed P-gp/σ2 receptor agents, highlighting the compound's versatile chemical reactivity (Pati et al., 2015).
Physical Properties Analysis
The physical properties of 6,7-dimethoxy-2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystal structure of related compounds, determined through X-ray crystallography, provides valuable information on the compound's geometry and intermolecular interactions, which are essential for understanding its physical properties (Argay et al., 1995).
Chemical Properties Analysis
The chemical properties of 6,7-dimethoxy-2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline, such as its reactivity towards different reagents and its behavior in various chemical environments, have been extensively studied. These studies have led to the development of novel synthetic pathways and the discovery of new pharmacologically active compounds, showcasing the compound's significance in medicinal chemistry and drug design (Hassaneen et al., 2012).
properties
IUPAC Name |
6,7-dimethoxy-2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-20-16-8-14-5-7-19(11-13-4-3-6-18-10-13)12-15(14)9-17(16)21-2/h3-4,6,8-10H,5,7,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLFPGRXEJWXCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CN=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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